molecular formula C13H16ClN B13502517 Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride

Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride

Cat. No.: B13502517
M. Wt: 221.72 g/mol
InChI Key: JIMBJBZONKTCLY-UHFFFAOYSA-N
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Properties

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

N-methyl-1-(4-methylnaphthalen-1-yl)methanamine;hydrochloride

InChI

InChI=1S/C13H15N.ClH/c1-10-7-8-11(9-14-2)13-6-4-3-5-12(10)13;/h3-8,14H,9H2,1-2H3;1H

InChI Key

JIMBJBZONKTCLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)CNC.Cl

Origin of Product

United States

Mechanism of Action

The mechanism of action of Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways:

Biological Activity

Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride is a compound of interest in biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by the following properties:

PropertyValue
Molecular Formula C13H15N·HCl
Molecular Weight 229.73 g/mol
CAS Number 123456-78-9 (hypothetical)
Solubility Soluble in water

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act on the following pathways:

  • Monoamine Reuptake Inhibition : Similar to other amines, this compound may inhibit the reuptake of neurotransmitters such as dopamine and serotonin, enhancing their availability in the synaptic cleft.
  • Receptor Modulation : The presence of the naphthalene moiety suggests potential interactions with adrenergic and dopaminergic receptors, which could lead to altered signaling pathways.

In Vitro Studies

Research conducted on related compounds has shown that methylamine derivatives can exhibit varying degrees of biological activity. For instance:

  • Neurotoxicity : Methylamine has been shown to induce neurotoxic effects in certain cell lines, leading to apoptosis at higher concentrations .
  • Metabolic Pathways : Studies indicate that methylamines can be metabolized via semicarbazide-sensitive amine oxidase, resulting in the production of formaldehyde, which is known for its cytotoxic properties .

Case Studies

  • Toxicological Assessment : A study examining the acute effects of methylamine hydrochloride demonstrated significant respiratory irritation and systemic toxicity when administered at high doses in animal models . The half-life after intravenous injection was recorded at approximately 19.1 minutes, indicating rapid metabolism and elimination.
  • Mutagenicity Testing : In vivo tests showed no significant increase in micronuclei formation in bone marrow erythrocytes after administration of high doses of methylamine hydrochloride, suggesting a lack of clastogenic effects under specific conditions .

Safety and Handling

Due to its biological activity, this compound should be handled with care:

  • Corrosive Nature : The hydrochloride form is known to be corrosive, necessitating appropriate safety measures during handling.
  • Toxicity Profile : Acute exposure can lead to irritation of the skin and respiratory tract; thus, protective equipment is recommended .

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